2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C16H14ClNO4S It is a derivative of benzoic acid, featuring a chloro group, a phenyl group, and a sulfamoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the sulfonation of the phenyl group with prop-2-en-1-ylsulfamoyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid: Similar structure but with a methoxy group instead of a phenyl group.
2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-2-10-18(12-6-4-3-5-7-12)23(21,22)13-8-9-15(17)14(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUTZMNCCUMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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